

# Application Note: Structural Elucidation of Episappanol using 2D NMR Spectroscopy

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## Compound of Interest

Compound Name: *Episappanol*

Cat. No.: *B168993*

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## Abstract

This application note provides a detailed protocol for the structural elucidation of **Episappanol**, a homoisoflavonoid isolated from *Caesalpinia sappan*, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques. The combination of  $^1\text{H}$ - $^1\text{H}$  Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the compound's planar structure and relative stereochemistry. This protocol is designed to guide researchers in the comprehensive spectroscopic analysis of **Episappanol** and related natural products.

## Introduction

**Episappanol** is a bioactive homoisoflavonoid found in the heartwood of *Caesalpinia sappan*, a plant used in traditional medicine. The precise structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. 2D NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like **Episappanol**.<sup>[1][2]</sup> This note outlines the experimental workflow and data interpretation for the structural elucidation of **Episappanol**.

## Data Presentation

The structural elucidation of **Episappanol** is based on the interpretation of 1D and 2D NMR spectra. The following tables summarize the assigned  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts and the key 2D correlations.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Episappanol** (in  $\text{CD}_3\text{OD}$ )

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm, mult., J in Hz)	Key HMBC Correlations	Key COSY Correlations
2	68.5	4.25 (d, 11.0), 3.85 (d, 11.0)	C-3, C-4, C-8a	H-3
3	45.2	2.55 (m)	C-2, C-4, C-9, C-1'	H-2, H-4, H-9
4	72.1	4.15 (d, 4.5)	C-3, C-4a, C-5, C-8a	H-3
4a	118.9	-	-	-
5	158.2	-	-	-
6	103.5	6.20 (d, 2.0)	C-4a, C-5, C-7, C-8	H-8
7	160.5	-	-	-
8	108.1	6.35 (d, 2.0)	C-4a, C-6, C-7, C-8a	H-6
8a	155.8	-	-	-
9	32.5	3.05 (dd, 14.0, 4.5), 2.80 (dd, 14.0, 9.5)	C-3, C-1', C-2', C-6'	H-3
1'	132.8	-	-	-
2'	130.1	6.80 (d, 8.0)	C-3', C-4', C-6', C-9	H-6'
3'	115.9	6.70 (d, 8.0)	C-1', C-2', C-4', C-5'	H-2'
4'	145.5	-	-	-
5'	115.1	6.65 (s)	C-1', C-3', C-4', C-6'	-

6'	120.8	6.75 (d, 8.0)	C-2', C-4', C-5', C-9	H-2'
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Note: Chemical shifts are referenced to the residual solvent signal. Data is compiled and interpreted based on related compounds from the literature.

## Experimental Protocols

### Sample Preparation

- Isolation: **Episappanol** is isolated from the heartwood of *Caesalpinia sappan* using standard chromatographic techniques such as column chromatography over silica gel followed by purification using preparative HPLC.
- Sample for NMR: Dissolve approximately 5-10 mg of purified **Episappanol** in 0.6 mL of deuterated methanol (CD<sub>3</sub>OD).
- Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

### NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.

- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans (NS): 16
  - Spectral Width (SW): 12 ppm
  - Acquisition Time (AQ): 3.4 s
  - Relaxation Delay (D1): 2 s
- <sup>13</sup>C NMR:

- Pulse Program: zgpg30
- Number of Scans (NS): 1024
- Spectral Width (SW): 220 ppm
- Acquisition Time (AQ): 1.2 s
- Relaxation Delay (D1): 2 s
- COSY (Correlation Spectroscopy):
  - Pulse Program: cosygpqf
  - Number of Scans (NS): 2
  - Increments in F1: 256
  - Spectral Width (SW) in F1 and F2: 10 ppm
  - Relaxation Delay (D1): 1.5 s
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse Program: hsqcedetgpsisp2.3
  - Number of Scans (NS): 2
  - Increments in F1: 256
  - Spectral Width (SW) in F2 ( $^1\text{H}$ ): 10 ppm
  - Spectral Width (SW) in F1 ( $^{13}\text{C}$ ): 180 ppm
  - Relaxation Delay (D1): 1.5 s
  - $^1\text{JCH}$  coupling constant: 145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation):

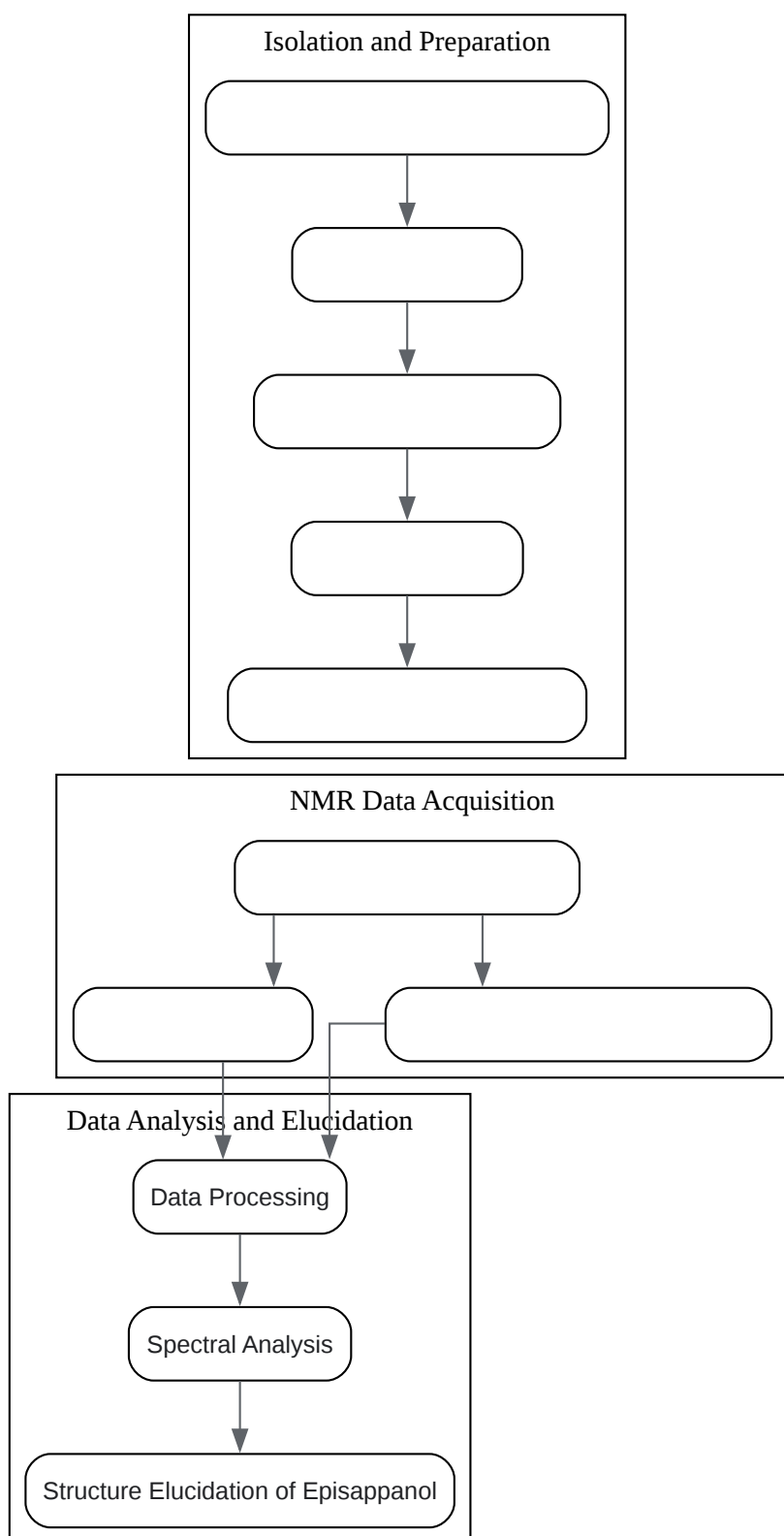
- Pulse Program: hmbcgpndqf
- Number of Scans (NS): 4
- Increments in F1: 256
- Spectral Width (SW) in F2 ( $^1\text{H}$ ): 10 ppm
- Spectral Width (SW) in F1 ( $^{13}\text{C}$ ): 220 ppm
- Relaxation Delay (D1): 1.5 s
- Long-range coupling constant ( $^n\text{JCH}$ ): 8 Hz

## Data Interpretation and Structural Elucidation

The structural elucidation of **Episappanol** is achieved through a systematic analysis of the 1D and 2D NMR data.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: The 1D spectra provide the initial information on the number and types of protons and carbons present in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
- HSQC: The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This allows for the assignment of protonated carbons.
- COSY: The COSY spectrum reveals the proton-proton coupling networks within the molecule, identifying adjacent protons. For **Episappanol**, key COSY correlations are observed between H-2/H-3, H-3/H-4, and within the aromatic spin systems.
- HMBC: The HMBC spectrum is crucial for establishing the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for **Episappanol** confirm the connectivity between the chromane core and the benzyl substituent.

## Mandatory Visualization



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## References

- 1. phcogj.com [phcogj.com]
- 2. Two New Phenolic Compounds from the Heartwood of *Caesalpinia sappan* L - PMC [pmc.ncbi.nlm.nih.gov]
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